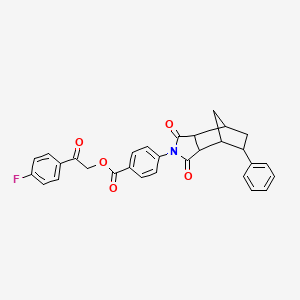![molecular formula C24H29NO4S B12476276 N-[4-(Adamantan-1-YL)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B12476276.png)
N-[4-(Adamantan-1-YL)phenyl]-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Adamantan-1-YL)phenyl]-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Adamantan-1-YL)phenyl]-3,4-dimethoxybenzenesulfonamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantanecarboxylic acid and enamides.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Adamantan-1-YL)phenyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[4-(Adamantan-1-YL)phenyl]-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: The adamantane moiety imparts rigidity and thermal stability, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, providing insights into enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, while the sulfonamide group can interact with active sites, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-Adamantylated Amides: These compounds share the adamantane moiety but differ in the functional groups attached to the phenyl ring.
Adamantane-Containing Amines: Similar in structure but lack the sulfonamide group.
Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic or aliphatic substituents.
Uniqueness
N-[4-(Adamantan-1-YL)phenyl]-3,4-dimethoxybenzenesulfonamide is unique due to the combination of the adamantane moiety, phenyl group, and sulfonamide functional group. This combination imparts distinct physicochemical properties, such as enhanced stability, rigidity, and potential biological activity .
Properties
Molecular Formula |
C24H29NO4S |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C24H29NO4S/c1-28-22-8-7-21(12-23(22)29-2)30(26,27)25-20-5-3-19(4-6-20)24-13-16-9-17(14-24)11-18(10-16)15-24/h3-8,12,16-18,25H,9-11,13-15H2,1-2H3 |
InChI Key |
GGQVVWSWCUUMJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12476196.png)
![2-{[(5-Carboxyfuran-2-yl)methyl]sulfonyl}butanedioic acid](/img/structure/B12476201.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12476207.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B12476216.png)
![2-methoxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-methylbenzamide](/img/structure/B12476221.png)
![Butyl 4-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B12476223.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide](/img/structure/B12476247.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide](/img/structure/B12476252.png)
![propan-2-yl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12476256.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine](/img/structure/B12476257.png)

![3-methyl-4-(thiophen-3-yl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12476261.png)
![3-(4-Chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12476264.png)
